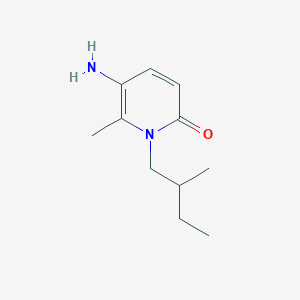
5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, a methyl group, and a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-6-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- 5-Amino-6-methyl-1-(2-ethylbutyl)-1,2-dihydropyridin-2-one
- 5-Amino-6-methyl-1-(2-methylpentyl)-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-6-methyl-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-amino-6-methyl-1-(2-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-4-8(2)7-13-9(3)10(12)5-6-11(13)14/h5-6,8H,4,7,12H2,1-3H3 |
Clé InChI |
KCOSJMMWTXUVLW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN1C(=C(C=CC1=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
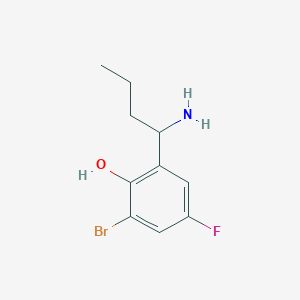
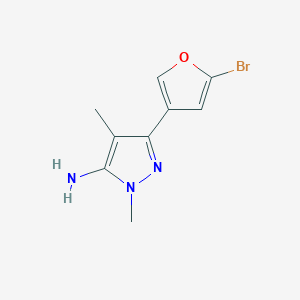
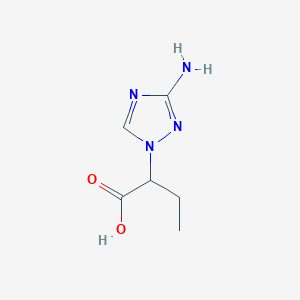
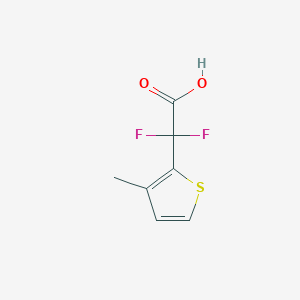
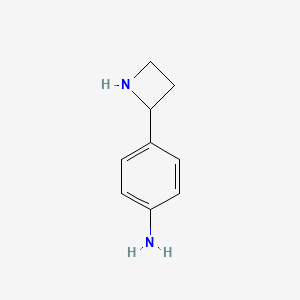
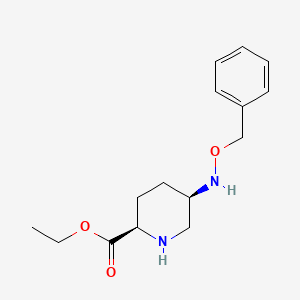
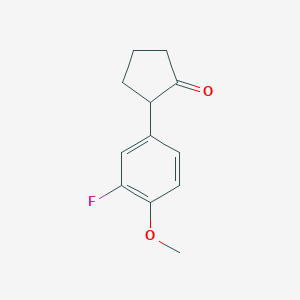
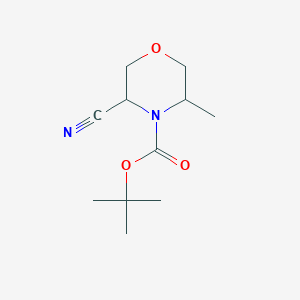

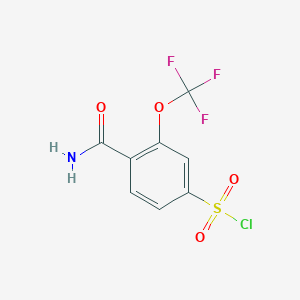
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
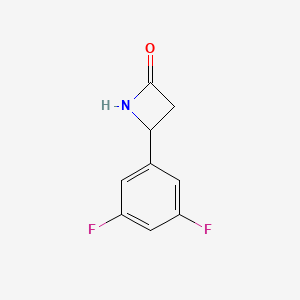
![8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B15275560.png)
